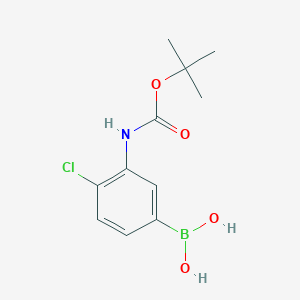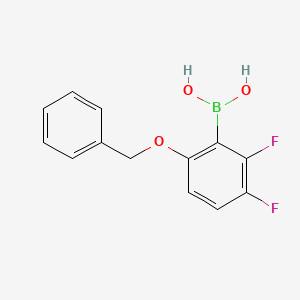
2,3-Difluoro-6-benzyloxyphenylboronic acid
説明
“2,3-Difluoro-6-benzyloxyphenylboronic acid” is a boronic acid derivative. It is an indispensable entity within the biomedical realm. This compound governs a pivotal sphere in pioneering therapeutic interventions targeting an extensive array of afflictions spanning cancerous proliferation to viral infestations .
Chemical Reactions Analysis
While specific chemical reactions involving “2,3-Difluoro-6-benzyloxyphenylboronic acid” are not available, boronic acids are generally known to participate in various types of coupling reactions, such as Suzuki-Miyaura cross-coupling .
科学的研究の応用
Bifunctional Electrolyte Additives for Lithium-ion Batteries
Boronic acid compounds, such as 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, have been explored as bifunctional electrolyte additives for lithium-ion batteries. These additives demonstrate reversible redox potential, acting as redox shuttles for overcharge protection and as anion receptors to dissolve LiF generated during battery operation, suggesting a potential application for 2,3-Difluoro-6-benzyloxyphenylboronic acid derivatives in enhancing lithium-ion battery safety and efficiency (Chen & Amine, 2007).
Development of Novel Fluorescence Probes
Boronic acid derivatives have been utilized in the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. These probes offer high selectivity and sensitivity, making them valuable tools for studying the roles of hROS in biological systems (Setsukinai et al., 2003).
Catalytic Applications in Organic Synthesis
The catalytic applications of arylboronic acids, including potential derivatives of 2,3-Difluoro-6-benzyloxyphenylboronic acid, in organic synthesis are noteworthy. For instance, Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 to produce benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids showcases the utility of boronic acids in synthesizing diverse functionalized organic compounds (Ukai et al., 2006).
Sensing Applications
Boronic acid derivatives have been applied in sensing technologies, such as fluorescent probes for pH and metal cation detection. These sensors exploit the unique properties of boronic acids to achieve high sensitivity and selectivity, which may extend to derivatives like 2,3-Difluoro-6-benzyloxyphenylboronic acid for detecting specific biological and chemical analytes (Tanaka et al., 2001).
Corrosion Inhibition
Research has also explored the use of boronic acid derivatives in corrosion inhibition, particularly for protecting metals in acidic solutions. These compounds exhibit strong inhibition properties, providing a green and environmentally friendly approach to corrosion protection (Chafiq et al., 2020).
特性
IUPAC Name |
(2,3-difluoro-6-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-10-6-7-11(12(13(10)16)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVNSQQTZBWDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-benzyloxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)
![8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1521827.png)
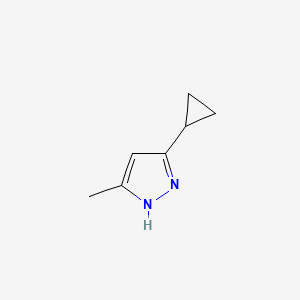

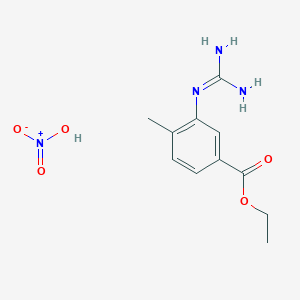
![4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide](/img/structure/B1521834.png)
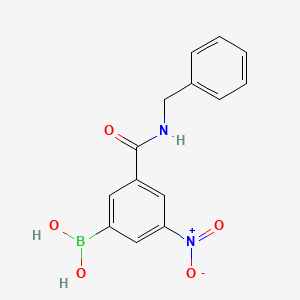
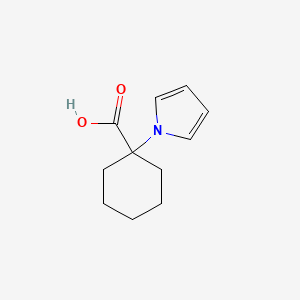
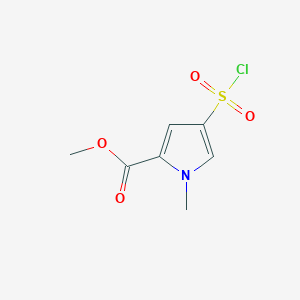
![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1521840.png)

